

Application of Tetraamminecopper(II) Sulfate in Click Chemistry Reactions

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Compound of Interest

Compound Name: Tetraamminecopper ion

Cat. No.: B106667

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Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for forming 1,2,3-triazoles, which are pivotal linkers in bioconjugation, drug discovery, and materials science. While the classic approach involves the in situ reduction of copper(II) salts, the use of well-defined copper complexes as catalysts offers advantages in terms of reactivity, reproducibility, and milder reaction conditions. This document details the application of tetraamminecopper(II) sulfate monohydrate, $[\text{Cu}(\text{NH}_3)_4]\text{SO}_4 \cdot \text{H}_2\text{O}$, a readily available and inexpensive complex, as a highly effective catalyst in two distinct click-type reactions: a one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles and an oxidative azide-olefin cycloaddition.

These protocols offer a greener and more efficient alternative to conventional methods, characterized by high yields, short reaction times, and low catalyst loading. The aqueous reaction medium further enhances the biocompatibility and environmental friendliness of these procedures.

One-Pot Three-Component Synthesis of 1,2,3-Triazoles

This method facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles from arylboronic acids, sodium azide, and terminal alkynes in a single pot, catalyzed by tetraamminecopper(II) sulfate. This process is notable for its operational simplicity and high efficiency under mild, aerobic conditions at room temperature.^[1]

Quantitative Data

The efficacy of tetraamminecopper(II) sulfate as a catalyst in this three-component reaction is demonstrated across a range of substrates, consistently delivering high to excellent yields in a remarkably short timeframe.

Entry	Arylboronic Acid	Alkyne	Time (min)	Yield (%)
1	Phenylboronic acid	Phenylacetylene	30	98
2	4-Methylphenylboronic acid	Phenylacetylene	30	96
3	4-Methoxyphenylboronic acid	Phenylacetylene	35	95
4	4-Chlorophenylboronic acid	Phenylacetylene	40	92
5	Phenylboronic acid	1-Octyne	35	94
6	4-Methylphenylboronic acid	1-Octyne	35	93
7	Phenylboronic acid	Propargyl alcohol	40	90

Experimental Protocol

Materials:

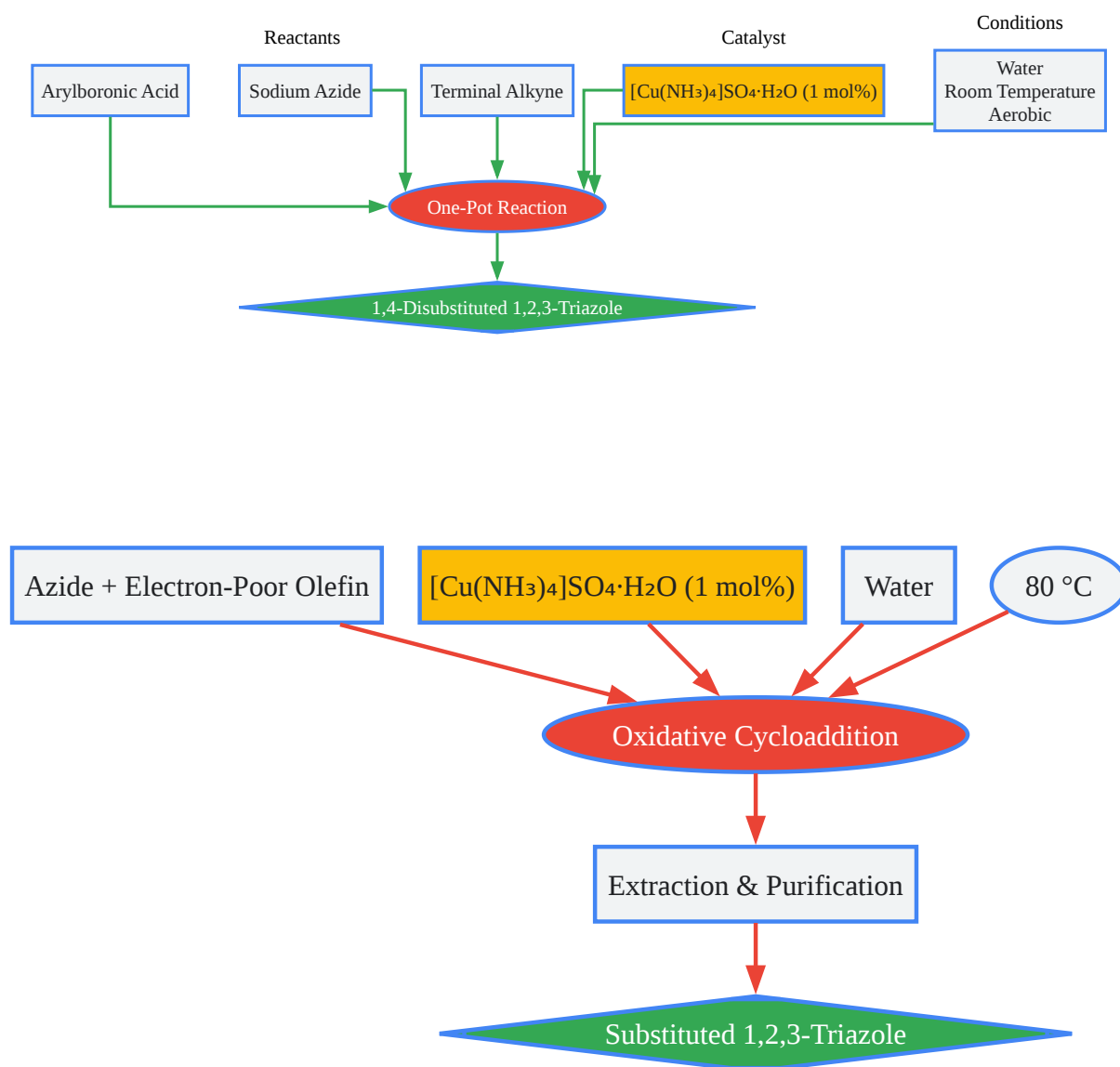
- Arylboronic acid (1.0 mmol)
- Sodium azide (1.2 mmol)
- Terminal alkyne (1.0 mmol)
- Tetraamminecopper(II) sulfate monohydrate (1 mol%, 0.01 mmol)
- Water (5 mL)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- To a 25 mL round-bottom flask, add the arylboronic acid (1.0 mmol), sodium azide (1.2 mmol), and tetraamminecopper(II) sulfate monohydrate (0.01 mmol).
- Add 5 mL of water to the flask.
- Stir the mixture at room temperature for 10 minutes.
- To this stirring solution, add the terminal alkyne (1.0 mmol).
- Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (typically within 30-40 minutes), extract the product with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Logical Workflow



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References

- 1. researchgate.net [researchgate.net]
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